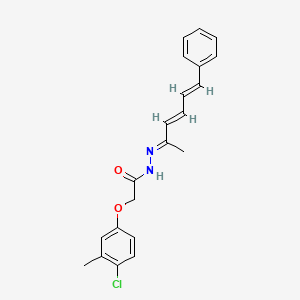
NoName
Übersicht
Beschreibung
NoName is a compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Crystallographic Study of NONO
- Overview : The study by Knott et al. (2016) focused on overcoming challenges in the purification and data collection of the Non-POU domain-containing octamer-binding protein (NONO). They employed L-proline to stabilize purified NONO homodimers for X-ray structure determination and crystallization. This led to a better understanding of NONO's structure and noncrystallographic symmetry, which is pivotal in nuclear gene regulation and has significant medical relevance (Knott et al., 2016).
Geometric Deep Learning in Non-Euclidean Data
- Application : Bronstein et al. (2016) discussed the application of geometric deep learning, which goes beyond traditional Euclidean data. It's particularly relevant in fields where data have a non-Euclidean structure, such as in computational social sciences, communications, brain imaging, genetics, and computer graphics. This approach is crucial for handling complex geometric data, often found in scientific research (Bronstein et al., 2016).
Linkage of Science Research and Technology Development
- Impact on Technology : Szu-chia S. Lo (2009) demonstrated the significant influence of science research on technology development through a non-patent citation analysis. The study particularly highlighted how genetic engineering technology was heavily influenced by research in the public sector, emphasizing the crucial role of scientific research in advancing technological innovations (Lo, 2009).
Generation of NONO Knockout in Stem Cell Research
- Biomedical Research : Yi et al. (2020) generated a homozygous NONO knockout in induced pluripotent stem cells using CRISPR/Cas9. This research provides a platform for studying the pathogenic mechanisms of noncompaction cardiomyopathy and neurocyte dysfunction related to NONO mutations, highlighting the use of genetic engineering in understanding complex medical conditions (Yi et al., 2020).
Noni (Morinda Citrifolia) Research
- Therapeutic Effects : Wang et al. (2002) reviewed the nutritional and medicinal value of Morinda citrifolia, commonly known as Noni. They summarized scientific evidence supporting the broad range of therapeutic effects of Noni, such as antibacterial, antiviral, and anti-inflammatory properties, contributing to the understanding of traditional folk remedies (Wang et al., 2002).
Advancements in Noninvasive Genetic Approaches
- Conservation Genetics : Beja-Pereira et al. (2009) highlighted how technological advances in noninvasive genetic sampling have enhanced studies in molecular ecology and conservation genetics. This approach allows for genetic studies without the need for direct interaction with the study subjects, showcasing its application in wildlife research and related fields (Beja-Pereira et al., 2009).
Eigenschaften
IUPAC Name |
3-benzyl-7-phenyl-1,6-diaza-3-azonia-4-azanidabicyclo[3.3.0]octa-2,5,7-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-3-7-14(8-4-1)11-21-13-20-12-16(18-17(20)19-21)15-9-5-2-6-10-15/h1-10,12-13H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNMAIDTMJBXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CN3C=C(N=C3[N-]2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)
![3-bromo-N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5751488.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751521.png)







